![molecular formula C18H23NO2 B590400 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol CAS No. 1797103-75-3](/img/structure/B590400.png)
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol is an organic compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 g/mol . This compound is characterized by the presence of a phenol group and an ethylamino group attached to a butyl chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and 3-bromobutylamine.
Formation of Intermediate: The 4-hydroxyphenylacetic acid is first converted to its corresponding ester, which is then reacted with 3-bromobutylamine to form an intermediate compound.
Hydrolysis and Reduction: The intermediate compound undergoes hydrolysis to remove the ester group, followed by reduction to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include strong acids or bases for hydrolysis and reducing agents for the reduction step .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the ethylamino group can participate in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar phenolic structure but different substituents.
4-Hydroxyphenylethylamine: Shares the hydroxyphenylethylamine moiety but lacks the butyl chain.
Uniqueness
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4-[3-(N-ethyl-4-hydroxyanilino)butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-19(16-8-12-18(21)13-9-16)14(2)4-5-15-6-10-17(20)11-7-15/h6-14,20-21H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBDRXLFKQFGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(C)CCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
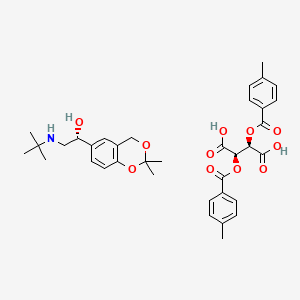
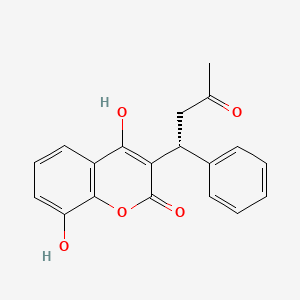
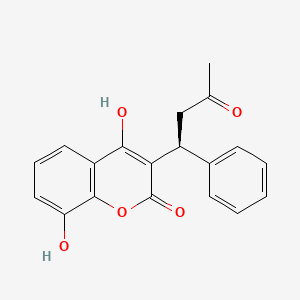

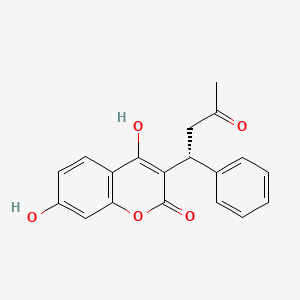
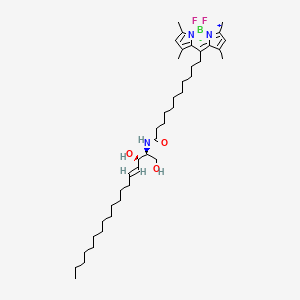
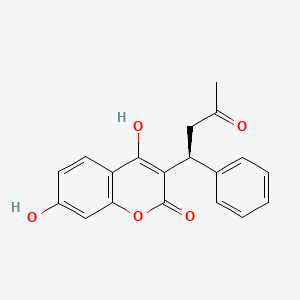
![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)
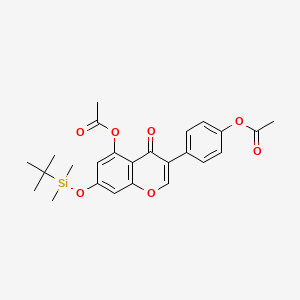

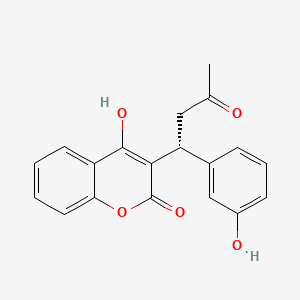
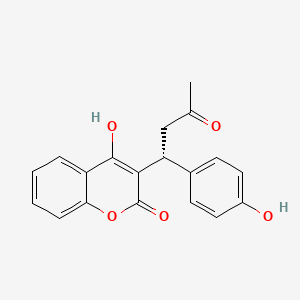
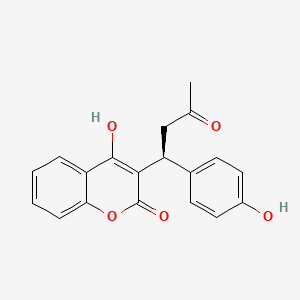
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
